![molecular formula C23H20FN3O2 B2854905 2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]-N-(3-methylphenyl)acetamide CAS No. 1286702-42-8](/img/structure/B2854905.png)
2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]-N-(3-methylphenyl)acetamide
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Description
2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]-N-(3-methylphenyl)acetamide is a useful research compound. Its molecular formula is C23H20FN3O2 and its molecular weight is 389.43. The purity is usually 95%.
BenchChem offers high-quality 2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]-N-(3-methylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]-N-(3-methylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Src Kinase Inhibition and Anticancer Activity
Compounds similar to the specified acetamide derivative have been synthesized and evaluated for their Src kinase inhibitory activities. For instance, thiazolyl N-benzyl-substituted acetamide derivatives were found to inhibit c-Src kinase and showed potential as anticancer agents against various human cancer cell lines, including colon carcinoma, breast carcinoma, and leukemia cells. This suggests that compounds with similar structures could be explored for their anticancer properties (Asal Fallah-Tafti et al., 2011).
Electrosynthesis and Fluoroorganic Compound Development
Research into the electrosynthesis of fluoroorganic compounds has demonstrated that polyalkylbenzylacetamides can be formed as by-products, highlighting the potential for developing novel fluoroorganic entities for various applications, including pharmaceuticals and agrochemicals (A. Bensadat et al., 1980).
Ligand-Protein Interactions and Photovoltaic Efficiency
Benzothiazolinone acetamide analogs have been synthesized and studied for their ligand-protein interactions, demonstrating potential in photovoltaic efficiency modeling. Such studies indicate the relevance of similar compounds in understanding molecular interactions and their applications in renewable energy technologies (Y. Mary et al., 2020).
Antagonist Activities for Neurological Disorders
Certain acetamide derivatives have been identified as potent antagonists for specific receptors implicated in neurological disorders, suggesting potential therapeutic applications for compounds with similar structures. For instance, (indol-3-yl)alkylamides were synthesized and evaluated for their analgesic activity, indicating potential use in pain management (F. Fouchard et al., 2001).
properties
IUPAC Name |
2-[1-[(2-fluorophenyl)methyl]-7-oxopyrrolo[2,3-c]pyridin-6-yl]-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O2/c1-16-5-4-7-19(13-16)25-21(28)15-27-12-10-17-9-11-26(22(17)23(27)29)14-18-6-2-3-8-20(18)24/h2-13H,14-15H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTLIXPMQTLYYNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C=CC3=C(C2=O)N(C=C3)CC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{1-[(2-fluorophenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}-N-(3-methylphenyl)acetamide |
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